molecular formula C9H8BrCl B6205363 rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans CAS No. 176442-82-3

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans

Cat. No.: B6205363
CAS No.: 176442-82-3
M. Wt: 231.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans: is a chemical compound that features a bromocyclopropyl group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans typically involves the reaction of a suitable cyclopropane derivative with a chlorobenzene compound under specific conditions. The reaction conditions often include the use of a strong base and a brominating agent to introduce the bromocyclopropyl group onto the chlorobenzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans involves its interaction with molecular targets such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans
  • rac-1-[(1R,2S)-2-bromocyclopropyl]benzene

Comparison: rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene, trans is unique due to the presence of both a bromocyclopropyl group and a chlorobenzene ring. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the chlorine atom may influence the compound’s reactivity and binding interactions differently than a fluorine or hydrogen atom.

Properties

CAS No.

176442-82-3

Molecular Formula

C9H8BrCl

Molecular Weight

231.5

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.